molecular formula C7H4BF3O3 B8208921 (2,4,6-Trifluoro-3-formylphenyl)boronic acid

(2,4,6-Trifluoro-3-formylphenyl)boronic acid

Cat. No.: B8208921
M. Wt: 203.91 g/mol
InChI Key: BHIXMDPTFYJVMQ-UHFFFAOYSA-N
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Description

(2,4,6-Trifluoro-3-formylphenyl)boronic acid is a fluorinated boronic acid derivative with the molecular formula C7H4BF3O2. This compound is characterized by the presence of three fluorine atoms and a formyl group attached to a phenyl ring, which is further bonded to a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated aromatic compound with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of (2,4,6-Trifluoro-3-formylphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: (2,4,6-Trifluoro-3-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison: (2,4,6-Trifluoro-3-formylphenyl)boronic acid is unique due to the presence of three fluorine atoms, which significantly enhance its reactivity and stability compared to other boronic acids with fewer or no fluorine substituents. The trifluoromethyl group increases the compound’s acidity and electrophilicity, making it a more potent reagent in various chemical reactions .

Properties

IUPAC Name

(2,4,6-trifluoro-3-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF3O3/c9-4-1-5(10)6(8(13)14)7(11)3(4)2-12/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIXMDPTFYJVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)C=O)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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